Home > Products > Screening Compounds P4996 > 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide - 313528-87-9

4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

Catalog Number: EVT-2880249
CAS Number: 313528-87-9
Molecular Formula: C16H10BrFN2OS
Molecular Weight: 377.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-4-methylbenzamide

  • Relevance: This compound shares the core structure of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, differing in the substituent on the benzamide ring. While the target compound has a 4-bromo group, this compound features a 3-(4-methoxyphenyl)-4-methylbenzamide moiety. This comparison highlights the structural variations explored within this class of compounds. []

3-(4-Methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

  • Relevance: This compound is structurally analogous to 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, with variations in the substituents on both the thiazole and benzamide rings. Instead of a 4-fluorophenyl on the thiazole and a 4-bromo group on the benzamide, this compound has a 4-methylphenyl and a 3-(4-methoxyphenyl)-4-methylbenzamide moiety, respectively. This comparison emphasizes the diverse range of substituents examined in relation to the core structure. []

Nitazoxanide (2-(5-nitrothiazol-2-ylcarbamoyl)phenyl acetate)

  • Compound Description: Nitazoxanide is a thiazolide drug known for its broad-spectrum antiparasitic activity. It is effective against various parasites, including those causing leishmaniasis and trypanosomiasis. []
  • Relevance: Although structurally distinct from 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, Nitazoxanide highlights the biological relevance of the thiazole moiety present in both compounds. This suggests that exploring variations of the target compound might lead to potential antiparasitic agents. []

Tizoxanide (2-(5-nitrothiazol-2-ylcarbamoyl)phenol)

  • Compound Description: Tizoxanide is the active metabolite of Nitazoxanide, also exhibiting potent antiparasitic activity against kinetoplastid parasites. []
  • Relevance: Similar to Nitazoxanide, Tizoxanide showcases the therapeutic potential of compounds containing a thiazole core. Despite the structural differences from 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, its biological activity emphasizes the importance of further investigating the target compound for potential pharmaceutical applications. []

4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)

  • Compound Description: NTB is a newly synthesized analog of Nitazoxanide, designed as a potential antiparasitic agent. It demonstrates promising in vitro activity against kinetoplastid parasites. []

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

  • Compound Description: This complex molecule incorporates both thiazole and triazole rings in its structure. The presence of multiple rings and substituents contributes to its unique conformational properties. []
  • Relevance: While structurally distinct from 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, this compound shares the presence of both a thiazole ring and a 4-bromophenyl substituent. This connection, though not directly analogous, highlights the diverse chemical space occupied by thiazole-containing compounds and emphasizes the potential for structural variations in drug discovery efforts. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

  • Compound Description: This compound class incorporates both thiazole and oxadiazole rings, synthesized as potential therapeutic agents for Alzheimer's disease and diabetes. They exhibit notable enzyme inhibitory activity against various targets. []
  • Relevance: While structurally different from the target compound, these compounds showcase the versatility of thiazole-containing molecules in medicinal chemistry. Although the specific substitution pattern and linker differ, the presence of a thiazole ring in both this compound class and 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide underscores the broad therapeutic potential of this scaffold. []
  • Compound Description: This compound shows high binding affinity for the metabotropic glutamate 1 (mGlu1) receptor and is used as a potential PET ligand for imaging the mGlu1 receptor in the brain. []
  • Relevance: This compound shares a similar structure to 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, particularly the N-(thiazol-2-yl)benzamide core. The difference lies in the substitution at the 4-position of the thiazole ring, where the target compound has a 4-fluorophenyl group and this compound has a 6-(isopropylamino)pyrimidin-4-yl group. This difference highlights the variability possible in the substitution pattern of the thiazole ring while retaining biological activity. []

2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

  • Compound Description: This compound incorporates a dihydroimidazothiazole ring system in its structure and exhibits specific conformational preferences. []
  • Relevance: This compound is relevant to 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide because both compounds contain a thiazole ring and a 4-fluorophenyl substituent. The presence of these shared structural elements, despite the overall structural differences, emphasizes the recurring use of these moieties in the design of bioactive compounds. []
  • Compound Description: This compound represents a hybrid ring system containing both thiazole and oxadiazole rings. It demonstrates significant antibacterial activities. []
  • Relevance: This compound is structurally related to 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide as both share the N-(thiazol-2(3H)-ylidene)benzamide core structure. Despite the difference in the substituents on the thiazole ring, the common structural features suggest that they might belong to the same chemical class and potentially exhibit similar biological activities. []

2-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

  • Compound Description: This nitro-substituted thiazole derivative shows a distinct conformation in its crystal structure and forms chains through N—H⋯O hydrogen bonds. []
  • Relevance: This compound shares the N-(thiazol-2-yl)benzamide core with 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide. Despite the different substituents on the benzamide and thiazole rings, this compound highlights the structural diversity within this class of compounds and provides insights into potential intermolecular interactions. []

N-{5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide derivatives

  • Compound Description: This group of thiazole derivatives incorporates a diazenyl linker and exhibits antibacterial and antifungal activities against various strains. []
  • Relevance: While structurally different from the target compound, this group of compounds emphasizes the biological relevance of thiazole derivatives, especially in combating microbial infections. Although the substitution pattern and the presence of the diazenyl linker distinguish these compounds from 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, their shared thiazole core suggests a potential avenue for exploring the target compound's antimicrobial properties. []

N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide

  • Compound Description: This compound, labeled with carbon-11, serves as a promising PET radiotracer for imaging fatty acid amide hydrolase (FAAH) in the brain due to its high binding affinity for FAAH. []
  • Relevance: This compound and 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide share the 4-(4-fluorophenyl)thiazol-2-yl moiety. This structural similarity, despite the different core structures, suggests that modifications to the target compound, particularly at the benzamide portion, could lead to derivatives with affinity for FAAH and potential applications as imaging agents. []
  • Compound Description: This benzamide derivative exhibits potent inhibitory activity towards class I HDAC isoforms and shows anticancer activity in vitro and in vivo. []
  • Relevance: This compound shares the benzamide moiety with 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide. Although the overall structures differ significantly, the shared benzamide group suggests the possibility of exploring variations of the target compound with different heterocyclic systems to assess their potential anticancer activity. []

N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide

  • Compound Description: This compound, featuring a trifluoromethyl group on the benzamide ring, exhibits conformational flexibility and forms chains in its crystal structure through N—H⋯N hydrogen bonds. []
  • Relevance: This compound highlights the structural diversity within the class of N-(thiazol-2-yl)benzamides, which includes 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide. The presence of a nitro group on the thiazole ring, although at a different position than the fluorine in the target compound, suggests a potential area of exploration for modifying the target compound's properties. []

HEC72702 ((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid)

  • Compound Description: HEC72702 is a novel hepatitis B virus (HBV) capsid inhibitor with improved pharmacological properties compared to its predecessor, GLS4. []
  • Relevance: Though structurally distinct from 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, HEC72702 shares the presence of a thiazole ring and a 2-bromo-4-fluorophenyl group. This overlap, while not directly analogous, emphasizes the potential of thiazole-containing compounds in antiviral drug discovery and suggests the need to explore the target compound's antiviral properties. []

5-Bromo-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

  • Compound Description: This compound contains a thiazole ring linked to a hydrazone moiety and forms centrosymmetric dimers through intermolecular N—H⋯N hydrogen bonds. []
  • Relevance: This compound is structurally distinct from 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide but highlights the use of thiazole in combination with other heterocycles and linkers. This diversity of structures suggests a broad chemical space for exploration in the development of new compounds with potentially unique biological activities. []
  • Compound Description: This compound shows potent fungicidal activity and forms intermolecular hydrogen bonds in its crystal structure. []
  • Relevance: This compound exhibits a structural similarity to 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, sharing the N-[4-substituted thiazol-2-yl]benzamide core structure. The difference lies in the substituent at the 4-position of the thiazole ring, where the target compound has a 4-fluorophenyl group and this compound has a pyridin-4-yl group. Despite this difference, the similar structure and its biological activity suggest the potential of 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide as a fungicidal agent. []
  • Compound Description: These 1,3-thiazol-2-imine derivatives exhibit potential antihypertensive effects due to their high affinity for the angiotensin II receptor. []
  • Relevance: Although structurally distinct from 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, this class of compounds highlights the potential of thiazole derivatives in treating cardiovascular diseases. The presence of a thiazole ring in both emphasizes the versatility of this scaffold in medicinal chemistry, suggesting that the target compound could be further explored for potential cardiovascular benefits. []
  • Compound Description: TAK-715 is a potent and orally active anti-rheumatoid arthritis agent that acts as a p38 MAP kinase inhibitor. It demonstrates good bioavailability and significant efficacy in animal models of rheumatoid arthritis. []
  • Relevance: Although the core structure differs, TAK-715 is structurally related to 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide as both share the N-(thiazol-yl)benzamide moiety. The distinct substitutions on the thiazole and benzamide rings in TAK-715 showcase how modifications to the target compound could lead to derivatives with different biological activities. The success of TAK-715 as an anti-inflammatory agent highlights the therapeutic potential of exploring structural variations of the target compound for treating inflammatory diseases. []

N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide

  • Compound Description: This compound contains both a benzothiazole and a pyrazine ring and shows promising antibacterial, antifungal, and anticancer properties. []
  • Relevance: Despite the structural differences, this compound and 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide both contain an aromatic ring linked to a thiazole moiety which in turn is connected to a benzamide group. This structural similarity, albeit not directly analogous, highlights the potential of exploring variations in the target compound by incorporating different heterocycles and substituents to modulate its biological activities. []
  • Compound Description: This series of sulfonamide-containing 2-azitidinone derivatives exhibits enhanced antibacterial activity compared to streptomycin and possesses moderate to good antioxidant properties. []
  • Relevance: While structurally distinct from 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, the presence of a 4-fluorophenyl group in these derivatives highlights the use of this substituent in designing bioactive compounds. The diverse range of biological activities observed in these derivatives emphasizes the potential of exploring variations of the target compound for antibacterial and antioxidant properties. []

8-Benzyloxy-5-{2-[N′-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazino]-thiazol-4-yl}-3,4-dihydro-1H-quinolin-2-ones

  • Compound Description: This series of compounds involves a multi-step synthesis using a thiazole core and is characterized for its unique structure. []
  • Relevance: This compound shares the presence of a thiazole ring with 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, highlighting the recurring use of this heterocycle in diverse chemical syntheses. []
  • Compound Description: This compound contains a benzothiazole and a chromene ring system and is characterized by a wide C=N—C angle. []
  • Relevance: This compound is relevant to 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide because both structures include a bromine atom and an aromatic ring system linked to a thiazole moiety. Although the overall structures are distinct, this comparison highlights the diverse chemical space occupied by thiazole-containing compounds. []
  • Compound Description: This compound, stabilized by N—H⋯N hydrogen bonding, contains a thiazole ring and a cyclobutyl group. []
  • Relevance: Although structurally different from the target compound, 4-Bromo-2-{[4-(3-mesityl-3-methylcyclobutyl)thiazol-2-yl]hydrazonomethyl}phenol emphasizes the use of thiazole in conjunction with other cyclic systems. This diversity of structures suggests a broad chemical space for exploration in the development of new compounds. []

N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides

  • Compound Description: This class of compounds, containing thiazole and thiazolidinedione moieties, demonstrates inhibitory activity against α-glucosidase, making them potential antidiabetic agents. []
  • Relevance: While structurally diverse from 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, these compounds highlight the importance of the thiazole moiety in medicinal chemistry, particularly for targeting metabolic disorders. This suggests a potential avenue for investigating the target compound's antidiabetic properties by introducing structural modifications inspired by these active compounds. []

N-Mannich bases of 5-amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

  • Compound Description: These compounds, incorporating a benzothiazole moiety, have shown promising in vitro anti-oxidant and cytotoxic activities. []
  • Relevance: These compounds share the presence of a benzothiazole ring system with 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, highlighting the potential of this group in medicinal chemistry. []

N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives

  • Compound Description: These compounds are a novel class of heterocyclic compounds incorporating a benzamide moiety and characterized for their potential biological activities. []
  • Relevance: This compound is relevant to 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide because both structures include a bromine atom, a fluorine atom, and a benzamide moiety. Although the overall structures are distinct, this comparison highlights the diverse chemical space occupied by compounds containing these elements. []
  • Compound Description: These benzamide derivatives have been analyzed for their crystal structures and intermolecular interactions. They contain a 4-fluoro-benzamide group and a halogen-substituted phenyl ring. []
  • Relevance: This compound is highly relevant to 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide due to the presence of a 4-fluoro-benzamide moiety in both structures. While the target compound features a 4-fluorophenylthiazol-2-yl substituent attached to the benzamide nitrogen, these compounds have a halogen-substituted phenylcarbamothioyl group. Despite these differences, the shared 4-fluoro-benzamide core highlights the possibility of exploring variations in the substituents attached to this core to modulate biological activity and physicochemical properties. []

(4-(1H-Benzoimidazol-2-yl)- thiazol-2-yl)-benzylidene-amines and N-(4-(1H-Benzoimidazol-2-yl)-thiazol-2-yl)- N'-benzylidene-hydrazines

  • Compound Description: This group of thiazole derivatives incorporates a benzoimidazole ring and exhibits antimicrobial activity. []
  • Relevance: Despite the differences in their core structures, this group of compounds shares the presence of a thiazole ring with 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide. This highlights the recurring use of thiazole in diverse chemical syntheses and their potential in medicinal chemistry, particularly against microbial targets. []

Schiff Bases of 7‐Amino‐1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one

  • Compound Description: This class of compounds, featuring a benzodiazepine scaffold, includes derivatives with potent anticonvulsant activity, some surpassing diazepam in their efficacy. []
  • Relevance: Though structurally distinct from 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, this group highlights the potential of exploring different heterocyclic scaffolds, like benzodiazepines, as potential sources for novel anticonvulsant agents. While the target compound focuses on a thiazole core, this class emphasizes the need to consider diverse structures in the pursuit of new therapeutics for neurological disorders. []
  • Compound Description: This compound, containing a triazole ring and a fluorine atom, has been investigated for its synthesis and structural properties. []
  • Relevance: While structurally distinct from the target compound, this compound emphasizes the use of fluorine and a benzamide moiety in constructing bioactive molecules. Although the overall structure and the heterocyclic core differ, this comparison highlights the recurring use of these moieties in drug design and suggests the possibility of investigating the target compound's properties with modifications inspired by this compound. []

N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide

  • Compound Description: These thiourea derivatives have been studied for their crystal structures and represent potential active pharmaceutical ingredients. Both compounds share a thiazole ring linked to a thiourea moiety, which is further connected to a benzamide group. []
  • Relevance: This compound is highly relevant to 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide as both share the N-[(4-substituted thiazol-2-yl)carbamothioyl]benzamide core structure. The key difference lies in the substituent at the 4-position of the thiazole ring. While the target compound has a 4-fluorophenyl group, these compounds have either a phenyl or a 4-bromophenyl group. This subtle difference in the substitution pattern provides valuable insights into the structure-activity relationship within this class of compounds and suggests that even minor modifications can influence their physicochemical properties and potential pharmaceutical applications. []
  • Compound Description: This compound contains a thiazole ring linked to a morpholine ring and a phenol group and exhibits a strong intramolecular O—H⋯N hydrogen bond. []
  • Relevance: While structurally distinct from the target compound, 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol highlights the use of thiazole in conjunction with other heterocycles and functional groups. This diversity of structures suggests a broad chemical space for exploration in the development of new compounds. []
  • Compound Description: This class of compounds exhibits potent and selective inhibition against human tissue non-specific alkaline phosphatase (h-TNAP), suggesting their potential as anticancer agents. []
  • Relevance: Although structurally different from the target compound, these thiazol-2-ylidene-benzamide derivatives highlight the potential of thiazole-containing molecules in cancer therapy. The presence of a thiazole ring in both emphasizes the versatility of this scaffold in medicinal chemistry and suggests that exploring structural modifications of the target compound could lead to derivatives with anticancer properties. []

Bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2(aryl)-tetrahydro-2H-pyrazolo[3,4-d]thiazol-5-yl]phenyl]methanes

  • Compound Description: This group of compounds incorporates a tetrahydropyrazolothiazole moiety and demonstrates significant nematicidal and antimicrobial activities. []
  • Relevance: While structurally different from 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, these compounds highlight the biological relevance of incorporating a 4-fluorophenyl group within a larger heterocyclic framework. This structural similarity, despite the different core structures, suggests that exploring variations of the target compound by introducing similar modifications could lead to derivatives with enhanced biological activity against nematodes, bacteria, and fungi. []

4-cyanophenyl-2-hydrazinylthiazoles

  • Compound Description: This class of compounds, easily synthesized from thiosemicarbazones, demonstrates promising anticancer activity against HCT-116 and MCF-7 carcinoma cell lines, surpassing cisplatin in some cases. These compounds induce cancer cell death via caspase-dependent apoptosis. []
  • Relevance: While structurally distinct from 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, this class of compounds highlights the potential of thiazole-containing molecules as anticancer agents. The presence of a thiazole ring in both emphasizes the versatility of this scaffold in medicinal chemistry and suggests that exploring structural variations of the target compound could lead to derivatives with potent anticancer activities. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

  • Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. It exerts its effects by binding to a novel allosteric site on these receptors, distinct from the binding site of other known mGluR modulators. []
  • Relevance: Although structurally different from 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, CPPHA's interaction with mGluRs highlights the potential of exploring related compounds, including those with a thiazole core, for their ability to modulate these receptors. Targeting mGluRs is of significant interest in neuroscience, and the discovery of novel modulators like CPPHA encourages further investigation into the target compound and its analogs for potential applications in neurological and psychiatric disorders. []
  • Compound Description: These compounds, derived from a pyrazolone scaffold and featuring a benzothiazole moiety, exhibit significant anti-bacterial and anti-fungal activities. The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly impacts their activity. []
  • Relevance: These compounds share a structural similarity with 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide as both contain a halogenated aromatic ring linked to a thiazole moiety. Although their core structures differ, this similarity underscores the potential of exploring variations in the target compound by incorporating different heterocycles and substituents. The significant antimicrobial activity of these N-Mannich bases encourages further investigation of the target compound and its analogs for potential use as antimicrobial agents. []

3-(2-Amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one

  • Compound Description: This compound, containing a thiazole and a coumarin ring system, displays a planar conformation and forms hydrogen bonds in its crystal structure. []
  • Relevance: Although structurally distinct from the target compound, 3-(2-Amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one highlights the use of thiazole in conjunction with other heterocycles. This diversity of structures suggests a broad chemical space for exploration in the development of new compounds with potentially unique biological activities. []
  • Compound Description: This compound, incorporating a triazole ring and an adamantane group, forms chains through intermolecular interactions. []
  • Relevance: Although structurally different from the target compound, 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione highlights the recurring use of a 2-bromo-4-fluorophenyl group in diverse chemical syntheses. []
  • Compound Description: These compounds, containing thiazole and triazolothiadiazole moieties, exhibit antibacterial and antifungal properties against a range of microorganisms. []
  • Relevance: While structurally distinct from 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, these compounds highlight the importance of the thiazole moiety in medicinal chemistry, particularly for targeting microbial infections. The presence of a thiazole ring in both emphasizes the versatility of this scaffold and suggests a potential avenue for investigating the target compound's antimicrobial properties by introducing structural modifications inspired by these active compounds. []

(E)-6-Bromo-3-{2-[2-(2-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one

  • Compound Description: This compound contains a thiazole ring, a chromene ring system, and a hydrazone moiety. It exhibits specific conformational preferences and forms supramolecular chains through N—H⋯O hydrogen bonds. []

Properties

CAS Number

313528-87-9

Product Name

4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

IUPAC Name

4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

Molecular Formula

C16H10BrFN2OS

Molecular Weight

377.23

InChI

InChI=1S/C16H10BrFN2OS/c17-12-5-1-11(2-6-12)15(21)20-16-19-14(9-22-16)10-3-7-13(18)8-4-10/h1-9H,(H,19,20,21)

InChI Key

JFRIAZISIGOZSV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.